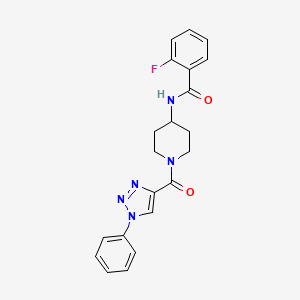

2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound that features a unique combination of fluorine, triazole, piperidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This involves reacting an azide with a terminal alkyne in the presence of a copper catalyst.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

Incorporation of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its interactions with biological targets such as enzymes, receptors, and ion channels.

Biological Research: It is used in studies to understand its effects on cellular processes, signaling pathways, and gene expression.

Chemical Biology: The compound serves as a tool for probing biological systems and elucidating the mechanisms of action of various biomolecules.

Industrial Applications: It may be used in the development of new materials, agrochemicals, or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The triazole ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Another triazole derivative with potential biological activities.

Voriconazole: A triazole antifungal medication with a similar triazole ring structure.

Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

Uniqueness

2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the triazole ring contributes to its versatility in interacting with various molecular targets.

Biological Activity

2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of significant interest due to its potential biological activities. The incorporation of the triazole moiety is particularly noteworthy, as triazoles have been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article aims to consolidate existing research findings regarding the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves a multi-step process that includes the formation of the triazole ring via a click chemistry approach. This method enhances the efficiency and yield of the desired compound.

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These studies indicate that the compound exhibits promising activity against breast and pancreatic cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have shown antimicrobial properties. For instance, a study evaluating various triazole compounds found that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of related compounds. A series of substituted benzamide derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for treating tuberculosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Triazole derivatives often act as inhibitors for various enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Compounds have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the therapeutic potential of triazole-containing compounds:

- Breast Cancer Study : A derivative similar to our compound was tested on MDA-MB231 cells and showed a significant reduction in cell viability at low concentrations.

- Tuberculosis Treatment : A novel benzamide derivative was evaluated in vivo in mice infected with M. tuberculosis, showing promising results in reducing bacterial load.

Properties

IUPAC Name |

2-fluoro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2/c22-18-9-5-4-8-17(18)20(28)23-15-10-12-26(13-11-15)21(29)19-14-27(25-24-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBISYKMPOMVFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.